N-[1-(1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyrimidin-4-amine
Description
N-[1-(1,3-Benzothiazole-6-carbonyl)azetidin-3-yl]pyrimidin-4-amine is a heterocyclic compound featuring a pyrimidin-4-amine core linked to an azetidine ring, which is further substituted with a 1,3-benzothiazole-6-carbonyl group.
Properties
IUPAC Name |
1,3-benzothiazol-6-yl-[3-(pyrimidin-4-ylamino)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5OS/c21-15(10-1-2-12-13(5-10)22-9-18-12)20-6-11(7-20)19-14-3-4-16-8-17-14/h1-5,8-9,11H,6-7H2,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGIYCQPAGZRIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(C=C2)N=CS3)NC4=NC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyrimidin-4-amine is a synthetic compound featuring a complex structure that integrates a benzothiazole moiety with an azetidine ring and a pyrimidine amine. This unique combination of heterocycles is believed to contribute significantly to its biological activity, making it a subject of interest in medicinal chemistry.
Chemical Structure
The compound can be represented structurally as follows:
Antimicrobial Activity
Research has demonstrated that derivatives of benzothiazole, including those similar to this compound, exhibit significant antimicrobial properties. For instance, compounds bearing the benzothiazole structure have shown activity against various pathogens including Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Comparison
Anti-inflammatory Effects
In addition to antimicrobial activity, compounds with similar structures have been evaluated for anti-inflammatory effects. For example, certain benzothiazole derivatives have shown inhibition of the COX-2 enzyme, which is crucial in mediating inflammation.
Case Study:
A study demonstrated that a related compound exhibited an inhibition rate of 57.35% in inflammatory models, outperforming standard anti-inflammatory drugs like indomethacin .
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Enzyme Inhibition: Similar compounds have been shown to inhibit key enzymes involved in inflammation and microbial resistance.
- Radical Scavenging: The presence of the benzothiazole moiety contributes to antioxidant activity, potentially protecting cells from oxidative stress .
Pharmacological Applications
Given its diverse biological activities, this compound could serve as a lead compound for developing new therapeutic agents targeting infections and inflammatory diseases.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key structural features, molecular weights (MW), and hypothetical biological activities of the target compound with related derivatives from the evidence:
*Estimated based on structural analogs.
Key Observations:
Benzothiazole vs. Sulfonyl Groups : The benzothiazole-carbonyl group in the target compound may enhance π-π stacking and hydrogen bonding compared to the sulfonyl group in , which is more electronegative and bulkier.
Azetidine vs. Piperazine/Pyridine Rings : The azetidine’s strained four-membered ring likely improves conformational rigidity and binding specificity over the flexible benzylpiperazinyl group in or planar pyridine in .
Pyrimidin-4-amine vs.
Hypothetical Pharmacokinetic and Pharmacodynamic Profiles
Based on structural analogs:
- Solubility : The benzothiazole group may reduce aqueous solubility compared to pyridine-containing analogs , but the azetidine ring could mitigate this via hydrogen bonding.
- Metabolic Stability : The rigid azetidine scaffold may resist oxidative metabolism better than flexible piperazine derivatives .
- Target Selectivity : The benzothiazole moiety could enhance selectivity for kinases with hydrophobic binding pockets (e.g., EGFR or Src-family kinases) compared to sulfonyl or pyridinyl groups .
Q & A
Q. What are the optimal synthetic routes for preparing N-[1-(1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyrimidin-4-amine, and how can reaction conditions be tailored to improve yield?
Methodological Answer:
- Key Steps :
- Azetidine Functionalization : React 1,3-benzothiazole-6-carboxylic acid with azetidin-3-amine using a coupling agent (e.g., HATU or EDCI) in dichloromethane (DCM) or DMF under inert conditions.
- Pyrimidine Coupling : Introduce the pyrimidin-4-amine group via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination. For SNAr, use a palladium catalyst (e.g., Pd(OAc)₂) with ligands like Xantphos in refluxing toluene .
- Optimization :
- Temperature : Maintain 80–100°C for amidation steps to minimize side reactions.
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Purification : Column chromatography (silica gel, EtOAc/hexane gradient) or recrystallization (ethanol/water) improves purity (>95%) .
Q. What analytical techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?
Methodological Answer:
- Primary Techniques :
- ¹H/¹³C NMR : Identify proton environments (e.g., azetidine CH₂ groups at δ 3.5–4.0 ppm) and confirm benzothiazole carbonyl resonance (δ ~170 ppm in ¹³C).
- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₁₅H₁₄N₄OS: 298.0892) .
- Data Conflict Resolution :
- Dynamic Exchange in NMR : If azetidine ring protons show splitting, use variable-temperature NMR to assess conformational flexibility.
- X-ray Crystallography : Resolve ambiguities in stereochemistry or tautomeric forms (e.g., pyrimidine N-alkylation site) .
Advanced Research Questions
Q. How does the substitution pattern on the pyrimidine ring modulate inhibitory activity against kinases or microbial targets?
Structure-Activity Relationship (SAR) Insights :
- Pyrimidine Substituents :
- Electron-Withdrawing Groups (EWGs) : Fluorine or trifluoromethyl at the pyrimidine 2-position enhances binding to ATP pockets in kinases (e.g., EGFR) by mimicking adenine .
- Amino Groups : A free NH₂ at position 4 improves solubility but may reduce membrane permeability; N-alkylation (e.g., ethyl or cyclopropyl) balances bioavailability and target engagement .
- Benzothiazole Role : The 1,3-benzothiazole moiety increases lipophilicity, aiding blood-brain barrier penetration for CNS targets .
Q. What computational strategies are effective in predicting this compound’s interaction with SARS-CoV-2 main protease (Mpro)?
Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model binding poses. Key interactions include:
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-protein complex. Monitor RMSD (<2 Å) and binding free energy (MM-PBSA) .
- Machine Learning : Train random forest models on existing protease inhibitors (e.g., nirmatrelvir analogs) to predict IC₅₀ values .
Q. How can contradictory enzymatic inhibition data between in vitro and cell-based assays be reconciled?
Critical Analysis Framework :
- Potential Causes :
- Off-Target Effects : Use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity.
- Metabolic Instability : Perform LC-MS/MS to detect metabolite formation (e.g., oxidative cleavage of azetidine).
- Membrane Transport : Measure cellular uptake via LC-MS intracellular concentration analysis .
- Mitigation Strategies :
- Include positive controls (e.g., staurosporine for kinase assays).
- Use orthogonal assays (e.g., thermal shift for target engagement validation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
